Product packaging for 5-Cyanoisoquinoline(Cat. No.:CAS No. 27655-41-0)

5-Cyanoisoquinoline

Cat. No.: B1348393
CAS No.: 27655-41-0
M. Wt: 154.17 g/mol
InChI Key: XVJDHUCBVHTPGE-UHFFFAOYSA-N
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Description

Significance of Isoquinoline (B145761) Scaffolds in Organic Chemistry and Medicinal Science

The isoquinoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a structure of paramount importance in the fields of organic and medicinal chemistry. rsc.orgwisdomlib.orgslideshare.net These frameworks are considered privileged structures in drug discovery, serving as essential templates for the development of new therapeutic agents. nih.gov The structural diversity and therapeutic potential of isoquinoline-based molecules make them a significant target for synthetic organic chemists. rsc.orgontosight.ai

Isoquinoline derivatives are integral components of many natural products, particularly alkaloids like berberine, papaverine, and morphine, which exhibit a wide array of pharmacological activities. eurekaselect.comchemicalbook.com The presence of the isoquinoline ring is a favored structural unit in drug design, playing a crucial role in the development of effective medicinal preparations for both preclinical and clinical applications. researchgate.net The broad spectrum of biological activities associated with isoquinoline-containing compounds includes antitumor, antimicrobial, antiviral, anti-inflammatory, antioxidant, and neuroprotective effects. wisdomlib.orgnih.govontosight.ai Furthermore, these compounds have been investigated for their potential as analgesic, antimalarial, antidiabetic, and antihypertensive agents. wisdomlib.orgontosight.airesearchgate.net The versatility of the isoquinoline scaffold has also led to the development of compounds that act as enzyme inhibitors and agents targeting the central nervous system. nih.govresearchgate.net The continuous exploration of novel synthetic methodologies to construct complex isoquinoline skeletons underscores their enduring importance in the scientific community. nih.govresearchgate.net

Overview of Cyano-Substituted Isoquinolines in Academic Research

Within the broad family of isoquinoline derivatives, those substituted with a cyano (-CN) group have garnered considerable attention in academic research. The introduction of a cyano group can significantly influence the electronic properties and biological activity of the isoquinoline core, making these compounds valuable for a range of applications. ontosight.ai Cyano-substituted isoquinolines are often synthesized as intermediates and building blocks for more complex molecules. nih.govforecastchemicals.com

Research has demonstrated that cyano-substituted isoquinolines can serve as precursors in the synthesis of various heterocyclic systems. For example, they have been utilized in [3+2] cycloaddition reactions to create novel pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds. nih.govresearchgate.net These resulting fused systems have been evaluated for their potential as anticancer agents, with some compounds showing a broad spectrum of antiproliferative activity against various human cancer cell lines. nih.govresearchgate.net Specifically, certain cyano-substituted pyrroloisoquinolines have been identified as tubulin polymerization inhibitors. nih.govresearchgate.net Additionally, novel isoquinoline-3-nitriles (a cyano group at the 3-position) have been designed and synthesized as potent and orally bioavailable antagonists for the Kv1.5 potassium channel, highlighting their potential for treating atrial fibrillation. acs.org The synthesis of various cyano-substituted isoquinolines, such as 1-cyanoisoquinoline and 1-substituted-3-methylisoquinoline-4-carbonitriles, has been a subject of investigation, employing methods like the Reissert reaction. tutorsglobe.comtandfonline.com

Scope and Research Objectives Pertaining to 5-Cyanoisoquinoline

This compound, also known as isoquinoline-5-carbonitrile, is a specific isomer within the cyano-substituted isoquinoline class. ontosight.ai It is a synthetic organic compound that serves as a versatile intermediate and building block in organic synthesis and medicinal chemistry. ontosight.aicalpaclab.comsigmaaldrich.com The primary research interest in this compound stems from its potential as a precursor for the synthesis of more complex and pharmacologically active isoquinoline derivatives. ontosight.ai

The key research objectives related to this compound include the exploration of its chemical properties and the development of efficient synthetic routes. ontosight.ai Its molecular structure, featuring a nitrile group on the benzene portion of the isoquinoline core, makes it a valuable synthon for introducing other functional groups or for constructing larger molecular architectures. ontosight.ai While isoquinoline derivatives, in general, are studied for a wide range of biological activities including antimicrobial, antiviral, and anticancer properties, the specific research on this compound is often focused on its role as a foundational component in the discovery and development of new therapeutic agents. ontosight.ai

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Name This compound ontosight.aicalpaclab.com
Synonym Isoquinoline-5-carbonitrile ontosight.ai
CAS Number 27655-41-0 calpaclab.com
Molecular Formula C10H6N2 ontosight.aicalpaclab.com
Molecular Weight 154.17 g/mol ontosight.ai
Appearance Solid at room temperature ontosight.ai
Purity ≥97% calpaclab.com

| Storage | Room temperature | calpaclab.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2 B1348393 5-Cyanoisoquinoline CAS No. 27655-41-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinoline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJDHUCBVHTPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332697
Record name 5-Cyanoisoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27655-41-0
Record name 5-Isoquinolinecarbonitrile
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Record name 5-Cyanoisoquinoline
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Record name Isoquinoline-5-carbonitrile
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Chemical Reactivity and Functionalization of 5 Cyanoisoquinoline

Electrophilic and Nucleophilic Substitution Patterns in Isoquinolines

The reactivity of the isoquinoline (B145761) ring is dictated by the interplay of its two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack and activates it towards nucleophilic attack. researchgate.netuoanbar.edu.iq

Electrophilic Substitution: Electrophilic substitution reactions on the isoquinoline nucleus generally occur on the more electron-rich benzene ring. researchgate.net The positions most susceptible to electrophilic attack are C-5 and C-8. researchgate.netsoftbeam.netreddit.com This preference is due to the ability of these positions to better stabilize the resulting cationic intermediate without disrupting the aromaticity of the pyridine ring. For instance, nitration of isoquinoline typically yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. researchgate.net The presence of the electron-withdrawing cyano group at the C-5 position in 5-cyanoisoquinoline would be expected to further deactivate the benzene ring towards electrophilic attack, making such reactions more challenging.

Nucleophilic Substitution: Conversely, the electron-deficient pyridine ring is the preferred site for nucleophilic attack, primarily at the C-1 position. researchgate.net This is analogous to the reactivity of pyridines. The presence of a good leaving group at this position facilitates nucleophilic substitution. In the case of this compound, while direct nucleophilic substitution on the unsubstituted ring is not typical, the introduction of a leaving group at C-1 would enable such transformations.

C-H Functionalization Methodologies

Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis. nih.govmt.com For isoquinoline and its derivatives, C-H functionalization offers a direct route to introduce various substituents without the need for pre-functionalized starting materials.

Regioselective C-4 Alkylation

The C-4 position of the isoquinoline ring is a key site for functionalization. While traditional methods often lead to mixtures of regioisomers, recent advancements have enabled highly regioselective C-4 alkylation. nih.gov One strategy involves the use of a temporary blocking group, such as a maleate-derived group, which directs Minisci-type decarboxylative alkylation exclusively to the C-4 position. nih.govorganic-chemistry.orgchemrxiv.org This method is operationally simple and allows for the introduction of a wide range of alkyl groups. organic-chemistry.org Another approach utilizes photoredox catalysis with N-(acyloxy)phthalimides as alkyl radical precursors to achieve C-4 alkylation under mild conditions. rsc.org Furthermore, a metal-free method using benzoic acid and vinyl ketones has been developed for the C-4 alkylation of isoquinolines, proceeding through a temporary dearomatization strategy. acs.org

Ruthenium-Catalyzed C-H Activation

Ruthenium-based catalysts have proven to be highly effective for a variety of C-H activation and functionalization reactions. mdpi.comresearchgate.net These catalysts can facilitate arylation, alkenylation, and annulation reactions on various heterocyclic systems. mdpi.comrsc.org For instance, Ru(II)-catalyzed annulation of benzamidine (B55565) hydrochlorides with alkynes allows for the synthesis of 1-aminoisoquinoline (B73089) derivatives through C-H bond cleavage. rsc.org This electrochemical approach offers broad substrate scope and avoids the use of stoichiometric chemical oxidants. rsc.org Ruthenium-catalyzed C-H activation has also been employed for the formal sp3 C-H activation of allylsilanes and esters, providing access to functionalized 1,3-dienes. nih.gov While specific examples for this compound are not extensively detailed, the general applicability of these ruthenium-catalyzed methods suggests their potential for the regioselective functionalization of the this compound scaffold.

Transformations Involving the Cyano Group

The cyano group at the C-5 position of this compound is a versatile functional handle that can be transformed into a variety of other groups. The cyano group can be readily converted into other functionalities, such as aminomethyl or carboxylic acid groups. thieme-connect.com

Standard transformations of the nitrile functionality include:

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (isoquinoline-5-carboxylic acid) or a carboxamide (isoquinoline-5-carboxamide). google.com

Reduction: Reduction of the cyano group, for example with lithium aluminum hydride, would produce a primary amine (5-(aminomethyl)isoquinoline). researchgate.net Treatment with diisobutylaluminium hydride can lead to the corresponding aldehyde. researchgate.net

Cycloadditions: The cyano group can participate in cycloaddition reactions to form various heterocyclic rings.

A cyanide-free method has been developed for the synthesis of 1-(2-pyridyl)isoquinoline-3-carbonitriles, where a 5-phenacyl group is transformed in situ into a 5-cyano group. thieme-connect.comresearchgate.net This highlights the role of the cyano group as a key intermediate in the synthesis of more complex isoquinoline derivatives. thieme-connect.com

Derivatization Strategies of the Isoquinoline Scaffold

The isoquinoline core of this compound can be further functionalized at various positions to generate a diverse library of compounds with potential applications in medicinal chemistry and materials science. ontosight.ai

Introduction of Substituents at C-1, C-3, C-4, and N-2 Positions

C-1 Position: The C-1 position is highly susceptible to nucleophilic attack. researchgate.net The Reissert reaction provides a classic method for introducing substituents at this position, often involving the formation of a 1-cyanoisoquinoline derivative as an intermediate. acs.org Reaction of 5-nitroisoquinoline with potassium cyanide and sulphuryl chloride has been shown to yield 1-cyano-5-nitroisoquinoline.

C-3 Position: The synthesis of novel 3-cyanoisoquinoline derivatives has been reported as potent antagonists for specific potassium channels. acs.org This indicates the importance of functionalization at the C-3 position for biological activity.

C-4 Position: As discussed in section 3.2.1, various methods for regioselective C-4 alkylation have been developed. organic-chemistry.orgrsc.orgacs.org Additionally, the reaction of isoquinoline with sulphuryl chloride and potassium cyanide can lead to 4-chloro-1-cyanoisoquinoline.

N-2 Position: The nitrogen atom of the isoquinoline ring can be readily alkylated or acylated to form quaternary isoquinolinium salts. researchgate.net This not only modifies the electronic properties of the ring system but also provides a handle for further transformations.

The strategic functionalization at these positions, combined with the transformations of the C-5 cyano group, allows for the creation of a vast chemical space around the this compound core.

Direct 1,4-Difunctionalization

Direct 1,4-difunctionalization of the isoquinoline core is a powerful one-pot strategy to introduce two different substituents across the C1 and C4 positions. This method circumvents the need for pre-functionalization or protecting groups, offering an efficient route to highly substituted isoquinoline derivatives. The general process involves a sequential nucleophilic addition at the electron-deficient C1 position, followed by an electrophilic trapping of the resulting 1,2-dihydroisoquinoline (B1215523) intermediate at the C4 position. researchgate.net

The reaction is initiated by the attack of a potent nucleophile, such as an organolithium or Grignard reagent, at the C1 position of the isoquinoline. This step generates a nucleophilic and non-aromatic 1,2-dihydroisoquinoline anion. This intermediate can then be intercepted by a suitable electrophile, which adds to the C4 position. Subsequent rearomatization, often through oxidation or elimination, yields the 1,4-disubstituted isoquinoline product. researchgate.net

Below is a table illustrating the scope of the direct 1,4-difunctionalization reaction on the parent isoquinoline scaffold as a reference for the potential application to its derivatives.

EntryNucleophile (Nu)Electrophile (E+)Resulting C1-SubstituentResulting C4-Substituent
1n-ButyllithiumHexachloroethane (C2Cl6)n-ButylTrichlorovinyl
2PhenyllithiumHexachloroethane (C2Cl6)PhenylTrichlorovinyl
3n-ButyllithiumIodine (I2)n-ButylIodo
4s-ButyllithiumN-Fluorobenzenesulfonimide (NFSI)s-ButylFluoro
5PhenyllithiumIodine (I2)PhenylIodo

Cascade Reactions and Multicomponent Cyclizations

Cascade reactions, also known as domino or tandem reactions, are chemical processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. organic-chemistry.org Multicomponent reactions (MCRs) are a subset of cascade reactions where three or more starting materials react to form a product that contains atoms from all reactants. frontiersin.org These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors. frontiersin.org

The isoquinoline skeleton is a versatile substrate for such transformations. For instance, cascade reactions have been developed to synthesize complex fused heterocyclic systems like isoquinoline-1,3(2H,4H)-dione derivatives. In one example, a reaction between N-alkyl-N-methacryloylbenzamide and various aryl aldehydes proceeds via an oxidative cross-coupling and subsequent radical addition to the aromatic ring, affording the dione (B5365651) products in good yields under mild, metal-free conditions. rsc.org

The scope of this cascade reaction is demonstrated in the table below, showing the formation of various isoquinoline-1,3(2H,4H)-dione derivatives.

EntryAldehyde ComponentN-Substituent (Alkyl)Product Yield
1Benzaldehyde (B42025)Methyl75%
24-MethylbenzaldehydeMethyl78%
34-MethoxybenzaldehydeMethyl85%
44-ChlorobenzaldehydeMethyl72%
52-NaphthaldehydeEthyl76%

Another significant multicomponent reaction involving the isoquinoline core is the Reissert reaction. wikipedia.org In its classic form, isoquinoline reacts with an acid chloride and a cyanide source (like potassium cyanide or trimethylsilyl (B98337) cyanide) to produce a 2-acyl-1-cyano-1,2-dihydroisoquinoline, known as a Reissert compound. wikipedia.orgtutorsglobe.com These Reissert compounds are stable intermediates that can be used in a wide range of subsequent transformations, making them valuable building blocks in organic synthesis. researchgate.net While the classic Reissert reaction typically introduces a cyano group at the C1 position, the principles of multicomponent reactions highlight the potential for designing novel transformations starting with already substituted frameworks like this compound. tutorsglobe.com

Furthermore, asymmetric three-component reactions involving isoquinoline, allenoates, and other electrophiles have been developed to access chiral polycyclic N-heterocycles through a dearomative cascade process. chinesechemsoc.org These reactions proceed via a transient Huisgen 1,4-dipole, generated from the nucleophilic addition of isoquinoline to the allenoate, which is then trapped by a third component. chinesechemsoc.orgnih.gov Although specific applications of these advanced cascade and multicomponent strategies utilizing this compound as a starting material are not documented in the reviewed literature, the established reactivity of the parent isoquinoline system provides a fertile ground for future research in this area.

Catalytic Strategies in 5 Cyanoisoquinoline Synthesis and Transformations

Transition Metal Catalysis in Isoquinoline (B145761) Chemistry

Transition metal catalysis stands as a cornerstone for the synthesis and functionalization of the isoquinoline ring system. These powerful methods offer high efficiency, selectivity, and functional group tolerance, enabling the construction of complex molecular architectures from simple precursors. The synthesis of the 5-cyanoisoquinoline core, or its transformation, is significantly influenced by a range of transition metals, each offering unique catalytic cycles and reactivity patterns.

Palladium-Catalyzed Reactions

Palladium catalysis is a premier tool for C–C and C–N bond formation, and its application in isoquinoline chemistry is extensive. The synthesis of this compound is often achieved through the palladium-catalyzed cyanation of a corresponding 5-haloisoquinoline. These cross-coupling reactions are known for their mild conditions and broad substrate scope. nih.gov

Key to the success of these cyanations is overcoming the potential for catalyst deactivation by cyanide ions. nih.gov Various methods have been developed to mitigate this, including the use of specific ligands, additives, or less-toxic and sparingly soluble cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂). nih.govorganic-chemistry.org For instance, a practical, ligand-free method for the cyanation of aryl bromides uses as little as 0.1 mol% Pd(OAc)₂ with K₄[Fe(CN)₆] in dimethylacetamide (DMAC). organic-chemistry.org Another approach employs a heterogeneous Pd/C catalyst with Zn(CN)₂ and a zinc formate (B1220265) dihydrate additive to maintain catalyst activity, a process demonstrated to be effective for various aryl and heteroaryl halides. organic-chemistry.org

The versatility of palladium catalysis also extends to the transformation of existing cyano-substituted heterocycles. In a study on the cross-coupling of heterocyclic silanolates, a N-Boc-dimethyl[(5-cyano)-2-indolyl]silanol was successfully prepared, indicating that the 5-cyano group is a well-tolerated substituent in palladium-catalyzed reactions. nih.gov These findings underscore the potential for using this compound as a building block in further palladium-mediated elaborations.

Table 1: Examples of Palladium-Catalyzed Cyanation of Aryl Halides

Aryl Halide Cyanide Source Catalyst System Conditions Yield Reference
Aryl Bromide K₄[Fe(CN)₆] 0.1 mol% Pd(OAc)₂ DMAC, 120 °C, 5h 83-96% organic-chemistry.org
Aryl Bromide Zn(CN)₂ 2 mol% Pd/C, 4 mol% dppf DMAC, 110 °C up to 98% organic-chemistry.org
(Hetero)aryl Halides KCN Pd₂(dba)₃ / Ligand Aqueous media, rt - 40 °C General mit.edu
4-Bromotoluene K₄[Fe(CN)₆]·3H₂O 5 mol% Pd(OAc)₂, 10 mol% PPh₃ DMF, 120 °C, 5h 25% sci-hub.se

Nickel-Catalyzed Processes

Nickel, being a more earth-abundant and economical alternative to palladium, has emerged as a powerful catalyst for cross-coupling reactions, including the cyanation of (hetero)aryl halides. These methods provide a direct and efficient route to this compound from precursors like 5-bromoisoquinoline (B27571) or 5-chloroisoquinoline.

Recent advancements have led to the development of general and mild nickel-catalyzed cyanation protocols. One such method utilizes the inexpensive NiCl₂·6H₂O/dppf/Zn catalytic system with DMAP as a crucial additive, allowing for the cyanation of various heteroaryl chlorides under mild conditions (50-80 °C). researchgate.net Another robust system employs the nontoxic cyanide source potassium ferrocyanide (K₄[Fe(CN)₆]) under biphasic aqueous conditions, which overcomes the salt's low solubility in organic solvents. researchgate.netacs.org This was successfully demonstrated in the cyanation of 6-bromoisoquinoline, which serves as a strong proxy for the reactivity of the 5-bromo isomer. researchgate.netacs.org Other novel approaches use acetonitrile (B52724) as the cyanide source, activated by C–CN bond cleavage. rsc.org

The scope of nickel catalysis also includes using alkyl isocyanides as the cyanide source, which effectively couples with aryl iodides and bromides to furnish the corresponding nitriles with good functional group tolerance. rsc.org

Table 2: Nickel-Catalyzed Cyanation of a Model Heteroaryl Halide

Substrate Cyanide Source Catalyst System Conditions Yield of Nitrile Reference
6-Bromoisoquinoline K₄[Fe(CN)₆] Ni(II)-precatalyst, JosiPhos ligand Biphasic aqueous Good researchgate.netacs.org
(Hetero)aryl Chlorides Zn(CN)₂ NiCl₂·6H₂O/dppf/Zn, DMAP 50-80 °C General researchgate.net
Aryl Halides Alkyl Isocyanide Nickel catalyst - Moderate to Good rsc.org
Aryl Halides Acetonitrile Ni(MeCN)₆₂, 1,10-phenanthroline - General rsc.org

Copper-Catalyzed Transformations

Copper-catalyzed reactions, particularly the classical Ullmann reaction, represent some of the earliest methods for forming C-C and C-heteroatom bonds. byjus.comorganic-chemistry.orgwikipedia.orgvedantu.com The synthesis of this compound via a copper-mediated cyanation of 5-haloisoquinolines is a well-established, though often strenuous, process. Traditional Ullmann cyanations require stoichiometric amounts of copper and high temperatures (often >200 °C). byjus.comorganic-chemistry.org

Modern advancements have introduced catalytic versions that proceed under milder conditions, often facilitated by the use of ligands. organic-chemistry.org These "Ullmann-type" reactions expand the scope to include various nucleophiles and aryl halides. byjus.com For instance, copper-catalyzed cyanation has been demonstrated on a range of heteroaryl bromides, including quinoline (B57606) and isoquinoline frameworks. alberts.edu.ingoogle.com The mechanism is believed to involve an active copper(I) species that undergoes oxidative addition to the aryl halide. organic-chemistry.org While effective, these methods can sometimes be superseded by palladium- or nickel-catalyzed systems, which tend to offer milder conditions and broader functional group compatibility. wikipedia.org

Rhodium-Catalyzed Cyclizations

Rhodium catalysts are exceptionally effective in promoting C–H activation and annulation reactions for the construction of heterocyclic scaffolds like isoquinolines. While direct examples of rhodium-catalyzed synthesis of this compound are not prominent in the literature, the general methodologies are highly applicable. These strategies typically involve the reaction of a substituted arene containing a directing group with an alkyne.

By selecting an aromatic starting material with a cyano group at the appropriate position, such as a 3-cyano-substituted benzaldehyde (B42025), ketoxime, or benzamide, one could readily construct the this compound core. For example, Rh(III)-catalyzed annulation reactions are widely used to build the isoquinolone ring system, which can be a precursor to or a derivative of the target compound. The versatility of these C-H activation strategies makes them a powerful tool for accessing complex isoquinoline derivatives from simple, readily available starting materials.

Ruthenium-Catalyzed Reactions

Ruthenium catalysts offer a complementary and powerful approach to isoquinoline synthesis, often proceeding through different mechanisms than rhodium, such as C-H/N-O or C-H/N-H bond functionalization. nih.gov Ruthenium(II) complexes are particularly adept at catalyzing oxidative annulation reactions between arenes (like benzamides) and alkynes. mdpi.com

The synthesis of the this compound skeleton is achievable by applying these general methods to a starting arene that is appropriately substituted with a cyano group. For instance, ruthenium-catalyzed electrochemical C–H activation has been used to construct isoquinoline derivatives, a method that avoids chemical oxidants. rsc.org Other strategies involve the C–H activation of naphthylamines with diazo compounds, showcasing the catalyst's utility in building complex, fused heterocyclic systems. These C-H functionalization techniques represent a highly atom-economical and environmentally benign pathway toward substituted isoquinolines. mdpi.com

Lewis Acid Catalysis

Lewis acid catalysis provides a distinct approach to the synthesis of isoquinolines, typically by activating substrates toward cyclization or multicomponent reactions. rsc.orgrsc.org Unlike transition metal catalysis which often involves oxidative addition and reductive elimination cycles, Lewis acids function by coordinating to heteroatoms, thereby increasing the electrophilicity of the substrate.

For example, a one-pot, three-component synthesis of isoquinolinones has been reported that features a Lewis acid-catalyzed Strecker reaction and lactamization sequence. researchgate.net In another study, various Lewis acids were screened for their ability to promote the transformation of aminoketals into isoquinolines, with FeCl₃ proving effective. Other strong Brønsted acids and lanthanoid triflates also efficiently catalyzed the transformation. nih.gov Furthermore, 1-cyanoisoquinoline has been used as a substrate in a Lewis acid-catalyzed radical-radical coupling reaction, demonstrating that the cyano-substituted ring can participate in such transformations. researchgate.net These methods highlight the utility of Lewis acids in key bond-forming steps for the assembly of the isoquinoline framework from acyclic precursors.

Organocatalysis and Asymmetric Synthesis

Organocatalysis has become a significant branch of asymmetric catalysis, offering an alternative to metal-based systems. researchgate.nettcichemicals.com Its application in the synthesis of complex chiral molecules, including heterocyclic structures related to this compound, relies on the development of highly specialized small organic molecules as catalysts. researchgate.net These catalysts are often lauded for their operational simplicity, low toxicity, and stability compared to traditional metal catalysts. tcichemicals.com

Chiral Catalyst Development

The design and synthesis of novel chiral catalysts are central to advancing asymmetric transformations. iitm.ac.in The field has seen the development of a diverse array of organocatalysts, moving beyond early examples like L-proline to include more complex and highly effective structures. tcichemicals.com

Key classes of chiral organocatalysts include:

Chiral Phosphoric Acids (CPAs): These Brønsted acids, often based on a BINOL core structure, are highly effective in a range of enantioselective reactions. beilstein-journals.orgabcr.com They function by activating substrates through hydrogen bonding, creating a well-defined chiral environment that directs the stereochemical outcome of the reaction. mdpi.com CPAs have been successfully employed in the atroposelective synthesis of arylquinazolinones, a related N-heterocyclic system, by catalyzing a condensation-cyclization sequence with high enantioselectivity. mdpi.commdpi.com

N-Heterocyclic Carbenes (NHCs): Chiral NHCs have emerged as versatile catalysts for various asymmetric reactions. researchgate.net Their utility extends to the synthesis of complex heterocyclic structures.

Thiourea-based Catalysts: Catalysts incorporating a thiourea (B124793) moiety are effective in reactions like the asymmetric Strecker reaction. For instance, Jacobsen's thiourea-containing catalyst has been used for the asymmetric hydrocyanation of 6,7-dimethoxy-3,4-dihydroisoquinoline, yielding the corresponding 1-cyano-1,2,3,4-tetrahydroisoquinoline with high yield and enantiomeric excess. researchgate.net

Amine Catalysts: Based on the pioneering work of MacMillan and others, chiral amines and their derivatives, such as imidazolidinones, are used to activate substrates through the formation of chiral iminium or enamine intermediates. tcichemicals.com These have been applied to a wide variety of asymmetric transformations, including Diels-Alder reactions and epoxidations. tcichemicals.com

The development of these catalysts is often driven by the need to overcome the limitations of existing methods and to access novel, enantiopure chiral molecules for applications in medicinal chemistry and materials science. iitm.ac.inmdpi.com

Enantioselective Construction of Axially Chiral Systems

Axial chirality, arising from restricted rotation around a single bond, is a feature of many important molecules, including natural products, pharmaceuticals, and chiral ligands like QUINAP (Quinoline-isoquinoline-phosphine). mdpi.comdrughunter.comacs.org The synthesis of such atropisomers in an enantiomerically pure form is a significant challenge. drughunter.com

Catalytic asymmetric synthesis provides a powerful tool for constructing these systems. A notable strategy is the palladium-catalyzed asymmetric Larock isoquinoline synthesis, which allows for the de novo construction of the isoquinoline ring to furnish axially chiral 3,4-disubstituted isoquinolines. acs.org This method highlights the potential to build the chiral axis concurrently with the heterocyclic core.

Another powerful approach involves the organocatalytic construction of atropisomers. Chiral phosphoric acids (CPAs) have been instrumental in this area. For example, Tan and coworkers developed a CPA-catalyzed enantioselective synthesis of axially chiral arylquinazolinones. mdpi.com The reaction proceeds through a condensation of N-aryl anthranilamides with an aldehyde, followed by an enantioselective intramolecular cyclization directed by the chiral catalyst. mdpi.com This strategy has proven effective for a range of substrates, delivering products with excellent yields and high enantioselectivity. mdpi.commdpi.com

Interactive Table: Examples of Catalysts in Enantioselective Synthesis of (Hetero)Aryl Atropisomers
Catalyst TypeSpecific Catalyst ExampleReaction TypeSubstrate ClassProduct ClassRef
OrganocatalystChiral Phosphoric Acid (CPA)Condensation/CyclizationN-aryl anthranilamidesAxially Chiral Arylquinazolinones mdpi.com
OrganocatalystJacobsen's CatalystAsymmetric Strecker ReactionDihydroisoquinoline1-Cyano-tetrahydroisoquinoline researchgate.net
Metal CatalystPd(OAc)₂ / (R)-BINAPAsymmetric Larock Annulationo-alkynyl-N-tert-butyl-anilinesAxially Chiral Isoquinolines acs.org
Metal CatalystCopper / Peptide LigandC-O Cross-CouplingQuinazolinone & Aryl BromideAxially Chiral Quinazolinones mdpi.com

Mechanistic Investigations of Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing existing catalytic systems and developing new ones. ua.edu Mechanistic studies often involve a combination of experimental work, such as kinetic analysis and control experiments, and computational calculations. acs.orgnih.govananikovlab.ru

In dual catalytic systems, such as those combining an iridium catalyst and an NHC organocatalyst, the mechanism can be complex. nih.gov The cycle typically involves the independent generation of the active catalysts, activation of the respective substrates (e.g., an allyl carbonate by the iridium complex and an unsaturated aldehyde by the NHC), followed by the key stereodetermining C-C bond formation step. nih.gov

For CPA-catalyzed reactions, the proposed mechanism involves the catalyst acting as a bifunctional entity. In the synthesis of arylquinazolinones, the CPA is believed to first activate the substrates for condensation via hydrogen bonding. mdpi.com In the subsequent intramolecular cyclization, the chiral phosphate (B84403) anion forms a hydrogen-bonded ion pair with the iminium intermediate, precisely controlling the conformation and facilitating the enantioselective ring closure before a final oxidation step yields the aromatic product. beilstein-journals.orgmdpi.com

Mechanistic investigations into palladium-catalyzed isoquinoline synthesis have involved control experiments to elucidate the role of specific reagents. For example, in a synthesis producing 3,4-disubstituted isoquinolines, experiments confirmed that an isoquinolin-2-ium (B8376362) intermediate is formed and that the base, Cs₂CO₃, is crucial for the subsequent dealkylation step to generate the final product. acs.org

Role of Ligands and Additives in Catalytic Efficiency and Selectivity

The choice of ligands and additives is often critical for achieving high efficiency and selectivity in catalytic reactions. ua.edu Ligands, particularly in transition metal catalysis, directly coordinate to the metal center and are fundamental to creating the chiral environment necessary for asymmetric induction. abcr.com

In the synthesis of axially chiral molecules, screening different chiral phosphine (B1218219) ligands such as (R)-BINAP can dramatically improve the diastereomeric or enantiomeric ratio of the product. drughunter.comacs.org For the asymmetric Larock isoquinoline synthesis, a screen of palladium precursors and chiral diphosphine ligands was essential; the combination of Pd(OAc)₂ with (R)-BINAP was found to be optimal, while other precursors like PdCl₂ suppressed the reaction entirely. acs.org

Additives can play multiple roles, acting as bases, co-catalysts, or agents that improve solubility or trap byproducts.

Bases: In the aforementioned Larock isoquinoline synthesis, a survey of bases showed that Cs₂CO₃ provided the best balance of reactivity and enantioselectivity compared to other inorganic and organic bases. acs.org

Co-catalysts: In some systems, a chiral carboxylic acid can be used as an additive alongside a chiral metal complex to enhance stereocontrol. researchgate.net

Solvents: The reaction medium can have a profound impact. In one study, switching the solvent from chlorobenzene (B131634) to dichloromethane (B109758) (DCM) was key to boosting the enantioselectivity of an atroposelective isoquinoline synthesis. acs.org

Drying Agents: In certain organocatalytic reactions, the presence of water can be detrimental. The addition of molecular sieves (e.g., 3 Å MS) has been shown to significantly improve enantioselectivity by ensuring anhydrous conditions. chim.it

Interactive Table: Effect of Ligands and Additives on a Palladium-Catalyzed Asymmetric Isoquinoline Synthesis
ComponentVariationYield (%)Enantiomeric Ratio (er)Ref
BaseK₃PO₄2060:20 acs.org
BaseK₂CO₃7073:27 acs.org
Base Cs₂CO₃ 90 75.5:24.5 acs.org
SolventPhCl9075.5:24.5 acs.org
Solvent DCM 85 77.5:22.5 acs.org
Ligand(R)-Difluorphos2555:45 acs.org
Ligand (R)-BINAP 90 75.5:24.5 acs.org

This detailed examination underscores that the rational selection and optimization of catalysts, ligands, and additives, guided by mechanistic understanding, are paramount to the successful synthesis of complex molecules like this compound and its derivatives.

Medicinal Chemistry and Biological Applications of Isoquinoline Derivatives

Isoquinoline (B145761) Scaffolds in Drug Discovery and Development

5-Cyanoisoquinoline, also known as Isoquinoline-5-carbonitrile, is a synthetic organic compound that has garnered interest in medicinal chemistry. ontosight.ai It serves as a crucial building block or intermediate in the synthesis of more complex molecules intended for therapeutic use. ontosight.ai The strategic placement of a nitrile (cyano) group at the 5th position of the isoquinoline nucleus significantly alters the electronic properties of the molecule, which can influence its interaction with biological targets. ontosight.ai

The drug discovery process is a complex endeavor that begins with identifying a molecular target involved in a disease process and subsequently designing a compound to interact with that target. ppd.compatheon.com In this context, scaffolds like this compound are valuable starting points. ontosight.ai Researchers can perform chemical modifications on the this compound core to generate a library of derivative compounds. These derivatives are then tested to identify leads with promising activity and favorable properties for further development. ontosight.aibspublications.net The 5,6,7,8-tetrahydroisoquinoline (B1330172) ring system, a related structure, is a fragment found in many alkaloids and serves as an intermediate in the synthesis of precursors for enzyme inhibitors and drugs for a variety of diseases, including tumors and viral infections. nih.gov This highlights the general importance of the isoquinoline framework in developing new therapeutic agents. nih.gov

Pharmacological Activities of Isoquinoline Derivatives

The modification of the isoquinoline scaffold, such as through the addition of a cyano group, has led to the discovery of compounds with significant potential in various therapeutic areas. ontosight.ai

The voltage-gated potassium channel Kv1.5 is a validated target for the treatment of atrial fibrillation, the most common type of cardiac arrhythmia. The current mediated by this channel, IKur, is predominantly expressed in the human atrium but not the ventricle, making its selective inhibition a promising strategy for safer antiarrhythmic drugs. acs.org

Research into selective Kv1.5 antagonists identified that the cyano-isoquinoline scaffold is a key structural motif. While initial lead compounds showed potency, they also exhibited off-target effects, particularly on the hERG channel, which is associated with proarrhythmic risk. acs.org Structural modifications led to the discovery that replacing certain functional groups with a cyano substituent was a successful strategy for enhancing selectivity for Kv1.5 over hERG. acs.org

Specifically, novel 3-cyanoisoquinoline derivatives were synthesized and evaluated as potent and selective Kv1.5 antagonists. acs.orgnih.gov These compounds demonstrated excellent potency in in-vitro and in-vivo assays, along with good oral bioavailability, marking a significant advancement in the search for atrial-selective antiarrhythmic therapies. acs.orgutexas.edu

Table 1: Research Findings on Cyanoisoquinoline Derivatives as Kv1.5 Antagonists This table is interactive. You can sort and filter the data.

Compound TypeKey FindingResearch FocusCitation
3-Cyanoisoquinoline DerivativesIdentified as potent and selective Kv1.5 antagonists.Atrial Fibrillation acs.orgnih.gov
3-Cyanoisoquinoline DerivativesIntroduction of the cyano group increased selectivity over the hERG channel.Safer Antiarrhythmic Drugs acs.org
3-Cyanoisoquinoline DerivativesShowed excellent oral bioavailability in preclinical models.Drug Development acs.orgutexas.edu

The isoquinoline framework is present in many natural anticancer agents, and synthetic derivatives are actively being investigated for their potential in oncology. eurekaselect.comexplorationpub.com Studies indicate that this compound and its derivatives are being explored for their antitumor and anticancer properties. ontosight.ai

A notable example comes from research on related derivatives, specifically 5,6,7,8-tetrahydroisoquinolines. A study involving the synthesis of 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(nitrophenyl)-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones revealed significant anticancer activity. nih.gov Several of these synthesized compounds demonstrated moderate to strong cytotoxic activity against human pancreatic cancer (PACA2) and lung carcinoma (A549) cell lines. nih.gov This research underscores the potential of the cyano-isoquinoline scaffold in the development of novel anticancer agents. nih.gov

Table 2: Anticancer Activity of Cyano-Tetrahydroisoquinoline Derivatives This table is interactive. You can sort and filter the data.

Compound SeriesCancer Cell LineActivity LevelCitation
7-acetyl-4-cyano-5,6,7,8-tetrahydroisoquinolinesPancreatic Cancer (PACA2)Moderate to Strong nih.gov
7-acetyl-4-cyano-5,6,7,8-tetrahydroisoquinolinesLung Carcinoma (A549)Moderate to Strong nih.gov

The rise of antibiotic resistance has created an urgent need for new antimicrobial and antibacterial agents. The isoquinoline scaffold is being explored in this area, with studies indicating that this compound is a compound of interest for its potential antimicrobial activity. ontosight.ai Related structures, such as 5,6,7,8-tetrahydroisoquinoline derivatives, have also been shown to possess antibacterial properties. nih.gov These findings suggest that the this compound core structure is a viable starting point for the development of new drugs to combat bacterial infections. ontosight.ainih.gov

The chemical scaffold of this compound is also under investigation for its potential antiviral applications. ontosight.ai The broad biological activity of the isoquinoline family includes effects against various viruses. mdpi.com For instance, the 5,6,7,8-tetrahydroisoquinoline fragment, a related scaffold, is utilized in the synthesis of drugs intended for the treatment of viral infections. nih.gov This provides a rationale for the continued exploration of this compound and its derivatives as potential antiviral agents. ontosight.ainih.gov

Many therapeutic agents exert their effects by inhibiting specific enzymes involved in disease pathways. The isoquinoline scaffold is a well-established structural component in the design of various enzyme inhibitors. nih.gov For example, compounds containing the 5,6,7,8-tetrahydroisoquinoline fragment, which is structurally related to this compound, are used as intermediate products in the synthesis of enzyme inhibitors. nih.gov While the broader class of isoquinolines has been associated with the inhibition of numerous enzymes, specific research detailing the activity of this compound against enzymes such as DHFR, CDK2, RET, HSP90, EGFR, 5-lipoxygenase, or tubulin is not extensively documented in the surveyed literature. However, its role as a synthetic intermediate suggests its potential utility in creating more complex molecules designed to target these or other enzymes. ontosight.ai

Neuroprotective Effects

Modifications to the isoquinoline ring structure have resulted in compounds with potential anti-inflammatory and neuroprotective properties. ontosight.ai The neuroprotective effects of isoquinoline alkaloids are a significant area of research, with studies showing they can mitigate neurodegeneration, neurotoxicity, and neuroinflammation. mdpi.com One mechanism through which certain isoquinoline derivatives exert neuroprotective effects is by inhibiting Poly (ADP-ribose) polymerase (PARP). nih.gov PARP is a nuclear enzyme that, when overactivated by DNA damage, can contribute to tissue injury in conditions like inflammation. nih.gov

Inhibition of PARP has been investigated as a therapeutic strategy in neurodegenerative diseases such as Alzheimer's disease. mdpi.com Studies in Drosophila models of Alzheimer's have shown that pharmacological inhibition of PARP-1 can extend lifespan and improve motor function. mdpi.com This neuroprotective effect is associated with a reduction in Aβ42 aggregates and the suppression of aberrant transposable element activation in neuronal tissues. mdpi.com

One notable water-soluble PARP inhibitor is 5-Aminoisoquinolin-1(2H)-one (5-AIQ), a derivative of isoquinoline. nih.gov Research has demonstrated that 5-AIQ can reduce inflammation and tissue destruction in a rat model of periodontitis, a condition where PARP activation plays a pathogenic role. nih.gov This suggests that PARP inhibition by isoquinoline-based compounds could be a viable approach for treating inflammatory conditions with a neurodegenerative component. nih.gov

Table 1: Investigated PARP Inhibitors and their Effects

Inhibitor Model System Key Findings
Olaparib Drosophila model of Alzheimer's Extended lifespan, improved climbing ability, decreased Aβ42 aggregates. mdpi.com
MC2050 Drosophila model of Alzheimer's Extended lifespan, improved climbing ability, decreased Aβ42 aggregates. mdpi.com

Bioisosterism and Structural Modifications in Medicinal Chemistry

Bioisosterism is a fundamental strategy in medicinal chemistry for modifying a lead compound to enhance its therapeutic properties, such as potency and selectivity, while minimizing undesirable effects. nih.gov This principle involves the substitution of atoms or groups with others that have similar physical and chemical characteristics, which can lead to broadly similar biological activities. sci-hub.stslideshare.net The parameters considered for a bioisosteric replacement include size, shape, electronic distribution, solubility, and chemical reactivity. sci-hub.st

In the context of isoquinoline derivatives, the introduction of a cyano group at the 5-position, creating this compound, is a significant structural modification. ontosight.ai This modification can influence the compound's biological activity and makes it a valuable intermediate for synthesizing a broader range of isoquinoline derivatives for pharmacological studies. ontosight.ai The strategic placement of substituents like the cyano group on the isoquinoline scaffold is crucial for defining the biological profile of the resulting compounds. nih.gov For example, the presence of cyano and 4-substituted benzoyl groups on the pyrrole (B145914) ring of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives has been noted for its importance in their anticancer activity. nih.gov

Table 2: Common Bioisosteric Replacements

Original Group Bioisosteric Replacement(s) Key Property Altered
Hydrogen (-H) Fluorine (-F) Electronegativity, metabolic stability. scripps.edu
Carboxylic Acid (-COOH) Amide (-CONH2), Ester (-COOR) Acidity, membrane permeability. slideshare.net
Phenyl Ring Heteroaromatic or Saturated Rings Solubility, metabolism. slideshare.net

Total Synthesis of Biologically Active Isoquinoline Alkaloids and Analogs

The total synthesis of isoquinoline alkaloids and their analogs is a significant focus in organic chemistry due to the diverse biological activities exhibited by this class of compounds. researchgate.netresearchgate.net Numerous synthetic strategies have been developed to construct the core isoquinoline scaffold and introduce various substituents. clockss.org

One common approach involves the [3+2] cycloaddition of cycloimmonium ylides to a dipolarophile, which can generate pyrrolo[1,2-a]quinoline (B3350903) and pyrrolo[2,1-a]isoquinoline cores. nih.gov For instance, the reaction of isoquinolinium ylides with fumaronitrile (B1194792) can selectively produce cyano-substituted derivatives. nih.gov

Another powerful method for synthesizing isoquinolines is through the heterocyclization of tosylmethyl isocyanide (TosMIC) derivatives. researchgate.net This strategy has been successfully applied to the total synthesis of complex natural products like Mansouramycin B. researchgate.net

The Strecker reaction provides an efficient route to α-cyano tetrahydroisoquinolines, which are valuable intermediates that can be further transformed into other derivatives. rsc.org This method involves the cyanation of a prochiral imine or iminium ion. rsc.org

Furthermore, aryne annulation reactions have emerged as a modern and efficient technique for constructing the isoquinoline framework. caltech.edu This method, which involves the reaction of an aryne with an N-acyl enamine, was utilized in the concise total synthesis of (-)-quinocarcin. caltech.edu

The development of efficient and modular total synthesis routes is crucial for enabling access to a wide range of analogs for biological testing and drug discovery efforts. escholarship.org

Table 3: Synthetic Methods for Isoquinoline Derivatives

Synthetic Method Key Reaction Type Application Example
Cycloaddition [3+2] Cycloaddition Synthesis of cyano-substituted pyrrolo[2,1-a]isoquinolines. nih.gov
Heterocyclization TosMIC-mediated cyclization Total synthesis of Mansouramycin B. researchgate.net
Strecker Reaction Cyanation of imines Synthesis of α-cyano tetrahydroisoquinolines. rsc.org

Theoretical and Computational Chemistry Studies of 5 Cyanoisoquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgyoutube.com DFT calculations have been instrumental in elucidating the electronic properties and reactivity of isoquinoline (B145761) derivatives. For instance, in a study of quinoline (B57606), isoquinoline, and quinazoline (B50416) derivatives as potential agents against Plasmodium falciparum, DFT with the B3LYP functional and 6-311G level set was used to calculate quantum molecular descriptors. researchgate.net These calculations are fundamental to understanding the molecule's behavior in chemical reactions and its interactions with biological targets. researchgate.netnumberanalytics.com

DFT calculations also help in understanding reaction mechanisms. For example, they have been used to clarify the mechanism of the palladium-catalyzed asymmetric Larock isoquinoline synthesis, providing insights into the enantioselectivity of the reaction. acs.org Similarly, in the study of aza researchgate.nethelicenes as photoredox catalysts, DFT calculations of the catalyst's redox potential helped explain the high yields observed in reactions involving 1-cyanoisoquinoline. acs.org In the context of cycloaddition reactions, DFT calculations have supported stepwise reaction pathways by identifying transition states and intermediates. researchgate.net

Table 1: Applications of DFT in the Study of Isoquinoline Derivatives

Application AreaSpecific Use of DFTReference
Antimalarial AgentsCalculation of quantum molecular descriptors to build QSAR models. researchgate.net
Asymmetric SynthesisElucidation of catalytic mechanism and origin of enantioselectivity. acs.org
PhotocatalysisCalculation of redox potentials to explain reaction yields. acs.org
Reaction MechanismsSupporting stepwise reaction pathways by modeling transition states. researchgate.net
Electronic FeaturesAnalysis of nucleophilic and electrophilic centers in related aza-aromatic systems. researchgate.net

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for dissecting complex reaction mechanisms at an atomic level, which is often challenging to achieve through experimental methods alone. riken.jp By modeling reactants, transition states, and products, researchers can map out the energetic landscape of a reaction and understand the factors that control its rate and selectivity. numberanalytics.comnumberanalytics.com

For isoquinoline derivatives, computational studies have been key to understanding various transformations. DFT calculations, for example, revealed that the stereospecific coupling of isoquinolines with diboron (B99234) compounds proceeds through a -sigmatropic rearrangement. researchgate.net In another instance, computational modeling of the ketone hydrolysis of a 7-acetyl-4-cyano-6-hydroxyisoquinoline-3-thione-derived scaffold helped to investigate both concerted and stepwise reaction pathways. acs.org

A computational approach has also been developed to automatically generate and analyze intermediates in palladium-catalyzed C-H activation reactions, successfully predicting the mechanism and regioselectivity for various substrates. beilstein-journals.org These computational insights are invaluable for the rational design of catalysts and the optimization of reaction conditions. riken.jp

Conformational Analysis and Stereochemical Insights

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformations, and their relative energies. numberanalytics.comscribd.comchemistrysteps.com This analysis is crucial for understanding a molecule's physical and chemical properties, including its reactivity and biological activity. numberanalytics.comlibretexts.org

For derivatives of 5-cyanoisoquinoline, understanding the preferred conformations is key to predicting their interaction with biological targets. Computational methods are essential for exploring the conformational landscape of complex molecules. nih.gov In the context of drug design, identifying the bioactive conformation is a critical step. scripps.edu For example, in the study of inhibitors for human coronavirus papain-like proteases, X-ray crystallography of a related compound revealed that the methyl group of the (R)-enantiomer fits into a small pocket of the enzyme. nih.gov While this specific example does not involve this compound itself, it highlights the importance of stereochemistry in drug-target interactions. DFT studies have also been used to predict the most stable conformers of related isoquinoline scaffolds, which were then confirmed by X-ray crystallography. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These models are valuable tools in drug discovery for predicting the activity of unsynthesized compounds and optimizing lead structures. japsonline.com

QSAR studies have been applied to various isoquinoline derivatives to understand the structural features that are important for their biological activity. For example, a QSAR study was conducted on quinoline, isoquinoline, and quinazoline derivatives to explore their efficacy against Plasmodium falciparum. researchgate.net In this study, molecular descriptors calculated using DFT were used to build multiple linear regression (MLR), multiple nonlinear regression (MNLR), and artificial neural network (ANN) models. researchgate.net The resulting models showed good predictive quality, enabling the design of new compounds with potentially enhanced antimalarial activity. researchgate.net

Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to analyze pyrimido-isoquinolin-quinone derivatives. nih.gov These models help to explain antibacterial activity based on steric, electrostatic, and hydrogen-bond acceptor properties. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques used in the early stages of drug discovery to identify potential new drug candidates from large compound libraries. ncsu.eduparssilico.com A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. upol.czunina.it

Pharmacophore models can be developed based on the structures of known active ligands. dergipark.org.tr For instance, a pharmacophore model for Kv1.5 potassium channel blockers, a target for atrial fibrillation, was developed based on known inhibitors, some of which are isoquinoline derivatives. researchgate.net This model, consisting of an aromatic ring, two hydrophobic points, and a hydrogen bond acceptor, was used to screen for new potential inhibitors. researchgate.net

Virtual screening uses these pharmacophore models or the 3D structure of the target protein to computationally screen large databases of compounds to identify those that are likely to bind to the target. ncsu.edudeeporigin.com This process significantly reduces the number of compounds that need to be synthesized and tested in the lab, making the drug discovery process more efficient. schrodinger.com Machine learning methods are increasingly being integrated into virtual screening workflows to improve their accuracy and speed. mdpi.com

Molecular Docking Studies for Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biomedpharmajournal.org In drug design, it is used to predict how a small molecule (ligand), such as a this compound derivative, binds to the active site of a target protein. nih.govscielo.br

Docking studies can provide valuable information about the binding mode and affinity of a ligand for its target. For example, in the development of novel topoisomerase I inhibitors, a docking model of a 5-piperazinyl indeno[1,2-c]isoquinoline derivative was used to study its interaction with the enzyme. nih.gov Similarly, docking studies of quinoline-thiazole hybrids suggested their ability to interact with the BCR-ABL1 tyrosine kinase enzyme, indicating their potential as antileukemic agents. scielo.br

The results of docking studies, often presented as a docking score, can be used to rank potential drug candidates and to guide the design of new molecules with improved binding affinity. deeporigin.com These studies are a cornerstone of structure-based drug design.

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions, which is crucial for synthetic planning. nih.govresearchgate.net By understanding the factors that govern reaction outcomes, chemists can design more efficient and selective syntheses.

For isoquinoline systems, computational methods have been used to predict reactivity in various contexts. For instance, a computational model combining semi-empirical quantum mechanics and machine learning was developed to predict the feasibility and site-selectivity of aromatic C-H thianthrenation. chemrxiv.org In another example, a computational approach was designed to predict the mechanism and regioselectivity of palladium-catalyzed C-H activation reactions. beilstein-journals.org

The ability to predict selectivity, such as regioselectivity and stereoselectivity, is a significant advantage of computational modeling. numberanalytics.com For example, in the Mizoroki-Heck reaction, computational studies helped to understand how different ligands could be used to achieve regiodivergent arylation, producing either linear or branched products. organic-chemistry.org These predictive capabilities accelerate the development of new synthetic methods and facilitate the synthesis of complex molecules like this compound derivatives.

In Silico Evaluation of Biological Properties

The in silico evaluation of this compound's biological properties, particularly through methods like molecular docking, remains a developing area of research. Computational studies are instrumental in predicting the interaction of small molecules with biological targets, thereby guiding further experimental research.

While direct and extensive molecular docking studies specifically targeting this compound are not widely available in the public domain, the biological activity of structurally similar compounds provides a strong rationale for its investigation. A notable example is the related compound, 5-aminoisoquinolinone (5-AIQ), which has been identified as a potent inhibitor of the enzyme Poly(ADP-ribose) Polymerase (PARP). nih.gov PARP is a family of enzymes crucial for DNA repair, and its inhibition is a key strategy in cancer therapy. mdpi.com

The structural similarity between this compound and known PARP inhibitors, such as 5-aminoisoquinolinone, suggests that this compound could also fit into the nicotinamide-binding pocket of the PARP catalytic domain. The isoquinoline scaffold is a common feature in many PARP inhibitors. The electronegative cyano group at the 5-position could potentially form key interactions with amino acid residues within the enzyme's active site.

Future in silico research would likely involve molecular docking simulations of this compound with various PARP family members (e.g., PARP-1, PARP-2) to predict its binding affinity and mode of interaction. Such studies would calculate parameters like binding energy, which indicates the stability of the compound-protein complex. Key interactions, such as hydrogen bonds and pi-stacking between the this compound molecule and the amino acid residues of the enzyme's active site, would be analyzed to understand the basis of its potential inhibitory activity.

Currently, there is a lack of published data tables with specific binding energies or inhibition constants from in silico evaluations focused solely on this compound. The data presented in computational studies of related isoquinoline derivatives against various biological targets, however, underscores the potential of this chemical class. For instance, various isoquinoline derivatives have been evaluated computationally as inhibitors for enzymes like Kv1.5 potassium channels and proteases, showing the versatility of this scaffold in drug design. acs.orgnih.gov

Future Directions and Emerging Research Avenues

Sustainable Synthetic Methodologies for 5-Cyanoisoquinoline

The increasing global focus on environmental issues has spurred the development of green, efficient, and economically sustainable synthetic strategies. rsc.org Traditional methods for synthesizing the isoquinoline (B145761) core, such as the Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch reactions, often have drawbacks like low yields, limited substrate scope, and harsh reaction conditions. Consequently, future research will prioritize the application of green chemistry principles to the synthesis of this compound.

Key areas of development include:

Green Solvents: The use of environmentally benign solvents is a cornerstone of sustainable chemistry. researchgate.net Water, in particular, has gained significant attention as a green reaction medium. rsc.org A copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed for the synthesis of isoquinolines and isoquinoline N-oxides, offering a method that avoids organic solvents, additives, and ligands. rsc.org Applying such water-based cyclization strategies to precursors of this compound could significantly reduce the environmental impact of its production.

Recyclable Catalytic Systems: The development of reusable catalysts is crucial for atom economy and waste reduction. One novel approach involves using Ru(II)/PEG-400 as a homogeneous recyclable catalyst for isoquinoline synthesis. This system utilizes polyethylene (B3416737) glycol (PEG) as a biodegradable, non-volatile solvent and allows for a simple extraction procedure and reuse of the catalyst. researchgate.net Adapting such systems for the synthesis of this compound represents a promising avenue for sustainable manufacturing.

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical transformations, often leading to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating. researchgate.net The application of microwave energy to the synthesis of isoquinolines, including three-component reactions via C-H activation, has been shown to be highly efficient. researchgate.net Future work will likely explore microwave-assisted routes to this compound to enhance process efficiency.

Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

Transition-metal catalysis has revolutionized the synthesis of complex molecules, and its continued evolution is critical for the selective and efficient production of functionalized isoquinolines. mdpi.com For a molecule like this compound, achieving high selectivity is paramount to avoid the formation of unwanted isomers and byproducts.

Emerging trends in catalysis applicable to this compound include:

C-H Activation: Direct C-H activation has become a preferred strategy for constructing isoquinoline scaffolds in a more concise manner, avoiding the need for pre-functionalized starting materials. Rhodium(III)-catalyzed C-H activation of in-situ generated oximes and their cyclization with internal alkynes provides a rapid route to multisubstituted isoquinolines. organic-chemistry.org A simple C-H/N-H bond functionalization of N-aryl amidines with cyclic 2-diazo-1,3-diketones has also been achieved using a Rhodium catalyst, creating 1-aminoisoquinoline (B73089) skeletons through a cascade C-H activation/intramolecular cyclization. acs.org These methods could be tailored to produce this compound derivatives with specific substitution patterns.

Control of Chemoselectivity: Finely tuned catalytic systems can control reaction pathways to yield different products from the same starting materials. researchgate.net For example, palladium-catalyzed carbonylation strategies have been developed where the choice of phosphine (B1218219) ligand directs the reaction toward either isoquinoline-1,3(2H,4H)-diones or indanones. researchgate.net This level of control arises from generating distinct active palladium species under nearly identical conditions. researchgate.net Such selectivity-controlled catalysis could be exploited to precisely functionalize the this compound core.

Asymmetric Catalysis: For therapeutic applications, controlling stereochemistry is often essential. The development of chiral catalysts that can induce enantioselectivity in reactions is a major research frontier. acs.org Chiral iron catalysts based on a modified tetradentate N4-type ligand have been designed for highly enantioselective epoxidation and hydroxycarbonylation reactions. acs.org Introducing substituents at specific positions on the ligand alters the electronic configuration and chiral environment of the catalyst, thereby influencing reactivity and selectivity. acs.org Applying asymmetric catalysis to reactions involving the this compound scaffold could generate chiral derivatives for evaluation as new drug candidates.

Exploiting Novel Reactivity Patterns for Diversification

The functional groups on the isoquinoline core dictate its reactivity and provide opportunities for creating diverse molecular libraries for screening. The cyano group at the C-5 position of this compound is a key feature that can be exploited for further chemical modification, serving as a synthetic handle for diversification.

Future research will likely focus on:

Multi-component Reactions (MCRs): MCRs are powerful tools for creating structural diversity in a time-efficient manner. acs.org The Ugi post-cyclization strategy, combined with reactions like the Pomeranz–Fritsch reaction, provides expedited and convergent access to diverse isoquinoline scaffolds. acs.orgnih.gov Using this compound-based building blocks in such MCR sequences could rapidly generate libraries of novel compounds.

Cascade Reactions: Domino or cascade reactions, where multiple bonds are formed in a single operation, offer an elegant and efficient way to build molecular complexity. acs.org A branching double-annulation cascade (BDAC) strategy has been developed for the one-pot synthesis of diverse fused tetrahydroisoquinoline scaffolds from simple precursors without the need for a metal catalyst. acs.org The cyano group of this compound could influence the electronic properties of the system, potentially enabling unique cascade transformations to build novel fused heterocyclic systems.

Scaffold Diversification: The isoquinoline core can be embedded within larger, more complex heterocyclic frameworks. nih.gov For instance, significant efforts have been made to develop strategies for constructing pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, which are found in numerous natural products with potent biological activity. rsc.org this compound can serve as a starting material for creating such fused systems, where the cyano group can be retained or transformed to further tune the molecule's properties.

Structure-Based Drug Design and Therapeutic Applications

Isoquinoline derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. ontosight.aijpionline.org The this compound scaffold is a valuable starting point for the discovery of new therapeutic agents. ontosight.ai Modern drug discovery increasingly relies on structure-based drug design (SBDD), which uses the 3D structure of a biological target to design potent and selective inhibitors. gardp.orgnih.gov

Future directions in this area include:

Targeted Inhibitor Design: SBDD uses computational tools like molecular docking to predict how a compound will bind to a protein's active site. gardp.orgnih.gov The 5-cyano group can play a crucial role in molecular recognition, acting as a hydrogen bond acceptor or participating in other specific interactions with a protein target. This has been demonstrated with related compounds; for example, novel 3-cyanoisoquinoline derivatives have been designed as potent and orally bioavailable antagonists of the Kv1.5 potassium channel for treating atrial fibrillation. acs.orgnih.gov Similar SBDD approaches can be applied to design this compound derivatives for other targets, such as kinases or proteases, which are implicated in cancer and other diseases.

Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments are screened for binding to a protein target, and promising hits are then grown or linked together to create a more potent lead compound. This compound can serve as a valuable fragment due to its rigid scaffold and the specific interaction potential of the cyano group.

Exploring New Therapeutic Areas: While isoquinolines are known for their anticancer activity, their potential in other areas is vast. jpionline.org For example, isoquinoline alkaloids are being investigated for activity against neurodegenerative diseases by targeting enzymes like microtubule affinity regulating kinase (MARK4). nih.govtandfonline.com Computational docking studies can be used to screen this compound derivatives against a wide range of therapeutic targets, including those for parasitic infections google.com and viral diseases, to identify new therapeutic opportunities.

Integration of Artificial Intelligence and Machine Learning in Isoquinoline Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the process and reducing costs. mdpi.commednexus.org These technologies are particularly well-suited to handle the vast chemical space and complex biological data associated with isoquinoline research.

Key applications for the future of this compound research include:

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Transformer-based models, can design novel molecules with desired properties. mdpi.comnih.gov A model known as MedGAN has been successfully used to generate novel quinoline-scaffold molecules from molecular graphs. mdpi.com Such models could be trained on datasets of known bioactive isoquinolines to generate new molecules based on the this compound scaffold, optimized for properties like binding affinity, selectivity, and synthetic accessibility. nih.gov

Property Prediction: ML algorithms can accurately predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of novel compounds. researchgate.netresearchgate.net This allows researchers to prioritize the synthesis of only the most promising candidates, saving time and resources. For libraries of virtual this compound derivatives, ML models can rapidly screen for drug-likeness and potential liabilities before any synthetic work is undertaken. nih.govresearchgate.net

Accelerating Synthesis and Reaction Prediction: AI can also assist in synthetic chemistry by predicting the outcomes of reactions or suggesting optimal synthetic routes. This can help overcome challenges in the synthesis of complex isoquinoline derivatives and guide the development of the sustainable and efficient methodologies discussed earlier.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.